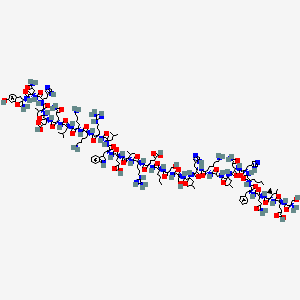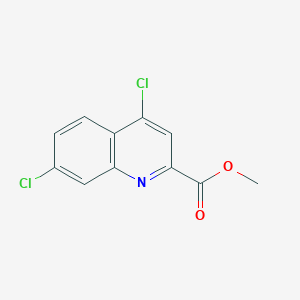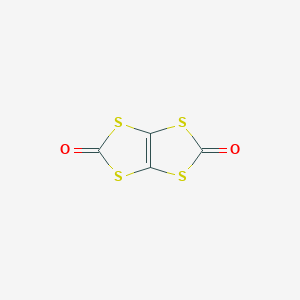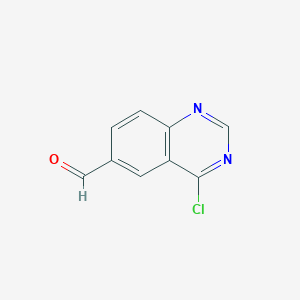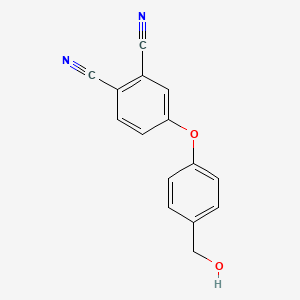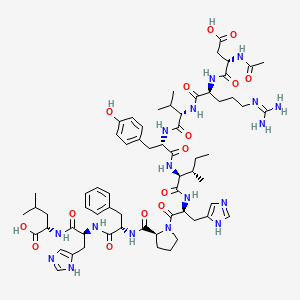
Acetyl-Angiotensin I
Overview
Description
Acetyl-Angiotensin I is a modified form of Angiotensin I, a decapeptide involved in the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. The acetylation of Angiotensin I enhances its stability and bioavailability, making it a valuable compound for various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Angiotensin I typically involves the acetylation of Angiotensin I. This process can be achieved through the reaction of Angiotensin I with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to prevent degradation of the peptide.
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled step-by-step on a solid support. After the synthesis, the peptide is cleaved from the support and acetylated using acetic anhydride. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: Acetyl-Angiotensin I can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds in this compound can be hydrolyzed by proteolytic enzymes, leading to the formation of smaller peptide fragments.
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions:
Hydrolysis: Proteolytic enzymes such as trypsin or chymotrypsin are used under physiological conditions (pH 7.4, 37°C).
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions to oxidize methionine residues.
Reduction: Reducing agents like DTT or β-mercaptoethanol are used under mild conditions to reduce disulfide bonds.
Major Products Formed:
Hydrolysis: Smaller peptide fragments.
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Scientific Research Applications
Acetyl-Angiotensin I has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis, modification, and degradation.
Biology: Employed in studies of the renin-angiotensin system and its role in blood pressure regulation and fluid balance.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Acetyl-Angiotensin I exerts its effects by interacting with angiotensin receptors, primarily the angiotensin II type 1 receptor (AT1R). Upon binding to AT1R, it triggers a cascade of intracellular signaling pathways that lead to vasoconstriction, increased blood pressure, and aldosterone secretion. The acetylation of Angiotensin I enhances its stability and prolongs its activity, making it a more effective modulator of the renin-angiotensin system.
Comparison with Similar Compounds
Angiotensin I: The unmodified form of Acetyl-Angiotensin I, which is less stable and has a shorter half-life.
Angiotensin II: A potent vasoconstrictor derived from Angiotensin I by the action of angiotensin-converting enzyme (ACE).
Angiotensin III: A metabolite of Angiotensin II with similar but less potent effects.
Uniqueness: this compound is unique due to its enhanced stability and prolonged activity compared to Angiotensin I. This makes it a valuable tool for research and potential therapeutic applications, as it can provide more consistent and long-lasting effects in experimental and clinical settings.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H91N17O15/c1-8-36(6)53(80-58(90)45(26-39-18-20-42(83)21-19-39)76-60(92)52(35(4)5)79-54(86)43(16-12-22-69-64(65)66)73-57(89)47(29-51(84)85)72-37(7)82)61(93)77-48(28-41-31-68-33-71-41)62(94)81-23-13-17-50(81)59(91)75-44(25-38-14-10-9-11-15-38)55(87)74-46(27-40-30-67-32-70-40)56(88)78-49(63(95)96)24-34(2)3/h9-11,14-15,18-21,30-36,43-50,52-53,83H,8,12-13,16-17,22-29H2,1-7H3,(H,67,70)(H,68,71)(H,72,82)(H,73,89)(H,74,87)(H,75,91)(H,76,92)(H,77,93)(H,78,88)(H,79,86)(H,80,90)(H,84,85)(H,95,96)(H4,65,66,69)/t36-,43-,44-,45-,46-,47-,48-,49-,50-,52-,53-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSZKCRGEYWALO-VNDBICACSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H91N17O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


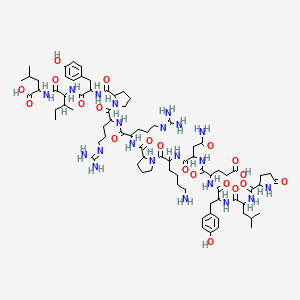
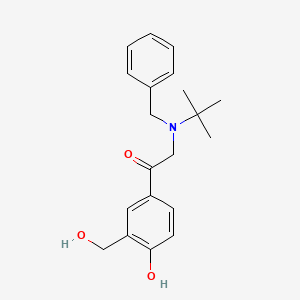
![Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate](/img/structure/B3029386.png)
![4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline](/img/structure/B3029387.png)

![1,5-pentanediyl bis[1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate]](/img/structure/B3029389.png)
